Ganciclovir Impurity N

Description

Properties

IUPAC Name |

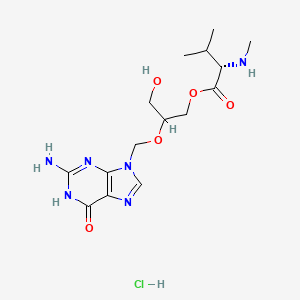

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXYIRLWWGUICN-FTCYEJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401562-16-0 | |

| Record name | GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Diacetyl Guanines

The primary route to this compound involves the alkylation of diacetyl guanine (Formula IV) with 2-acetoxymethoxy-1,3-diacetoxypropane (Formula V) in the presence of an acid catalyst. This reaction, conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), proceeds at elevated temperatures (95–100°C) over 42 hours. The alkylation mechanism favors the formation of both N-7 and N-9 isomers due to the thermodynamic stability of the N-9 product and the kinetic preference for N-7 adducts.

Key Reaction Parameters:

-

Molar Ratio: A 1:1.5 molar ratio of diacetyl guanine to alkylating agent ensures excess reagent to drive the reaction toward completion.

-

Catalyst: p-Toluenesulfonic acid (0.5–1.0 wt%) facilitates protonation, enhancing electrophilicity at the alkylation site.

-

Solvent System: DMF or dimethylacetamide (DMAc) optimizes solubility and reaction homogeneity.

Post-reaction, the solvent is removed under vacuum, yielding a dark brown syrup containing a mixture of N-7 and N-9 isomers (approximately 60:40 ratio).

Recycling of N-7 Isomer to Enhance Yield

A distinctive feature of the industrial process is the recycling of this compound (N-7 isomer) into subsequent alkylation batches. Introducing the N-7 isomer into the reaction mixture shifts the thermodynamic equilibrium, suppressing further N-7 formation and increasing the N-9 isomer yield by 15–20%. This strategy reduces waste and improves cost efficiency, as the impurity is converted in situ rather than discarded.

Separation and Purification of this compound

Crystallization-Based Isolation

The separation of this compound from the N-9 isomer relies on differential solubility in solvent systems. The crude syrup is dissolved in a methanol-toluene mixture (1:4 v/v) and cooled to 0–5°C, inducing selective crystallization of the N-7 isomer. Filtration yields this compound with >95% purity, while the N-9 isomer remains in the mother liquor for further processing.

Solvent Systems for Crystallization:

| Solvent Combination | N-7 Solubility (g/mL) | N-9 Solubility (g/mL) |

|---|---|---|

| Methanol-Toluene (1:4) | 0.12 | 0.85 |

| Isopropyl Alcohol | 0.08 | 0.78 |

| Chloroform-Methanol (3:1) | 0.15 | 0.92 |

Chromatographic Refinement (Optional)

While industrial processes avoid chromatography due to scalability challenges, laboratory-scale purification may employ silica gel column chromatography with ethyl acetate-hexane (7:3) to achieve >99% purity.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm resolves this compound (retention time: 8.2 min) from the N-9 isomer (retention time: 6.7 min). Mobile phase gradients of acetonitrile-water (10–40% over 20 min) ensure baseline separation.

Typical HPLC Parameters:

-

Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, N¹-H), 8.12 (s, 1H, C₈-H), 5.42 (m, 2H, OCH₂O), 4.18–4.05 (m, 3H, CH₂CH(CH₂OAc)₂), 2.10–2.02 (m, 6H, OAc).

-

Mass Spectrometry (ESI-MS): m/z 428.1 [M+H]⁺ (calculated for C₁₇H₂₂N₅O₈: 427.1).

Industrial Applications and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions: Ganciclovir Impurity N undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2.1. Role in Drug Development

Ganciclovir Impurity N serves as a critical factor in the assessment of the purity and quality of ganciclovir formulations. The presence of impurities can influence the pharmacokinetics and pharmacodynamics of the drug, necessitating thorough evaluation during drug development processes.

- Analytical Methods : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to quantify this compound and assess its impact on ganciclovir's therapeutic efficacy .

2.2. Therapeutic Drug Monitoring

In clinical settings, monitoring ganciclovir levels is vital for optimizing treatment regimens, especially in patients with renal impairment where drug clearance may be affected by impurities like this compound. A case series highlighted the importance of therapeutic drug monitoring (TDM) to adjust dosages based on serum concentrations, ensuring effective treatment while minimizing toxicity .

3.1. Impact on Patient Outcomes

A retrospective study involving patients with cytomegalovirus retinopathy demonstrated that ganciclovir treatment could prevent disease progression, although the presence of impurities like this compound may complicate treatment responses . The study utilized a systematic assessment involving retinal imaging to evaluate treatment efficacy.

- Case Example : In one case, a patient with high viral loads exhibited resistance to ganciclovir, prompting adjustments in therapy based on TDM results that considered impurity levels .

Analytical Techniques for Impurity Assessment

Mechanism of Action

The mechanism of action of Ganciclovir Impurity N is not as well-studied as the parent compound, Ganciclovir. it is known that Ganciclovir inhibits viral replication by incorporating into viral DNA, leading to defective DNA and halting viral machinery. The impurity may interfere with this process, affecting the overall efficacy of the drug .

Comparison with Similar Compounds

Key Characteristics:

- Chemical Structure : A regioisomer of ganciclovir, differing in the positioning of hydroxyl groups on the propoxy side chain .

- Regulatory Limits :

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Ganciclovir and Key Impurities

Table 2: Pharmacokinetic and Efficacy Comparisons

Regulatory and Analytical Comparisons

Table 3: Pharmacopeial Limits for Impurities

Mechanistic and Clinical Differences

- Isoganciclovir vs. Ganciclovir : Despite structural similarity, isoganciclovir lacks antiviral activity due to altered binding to viral DNA polymerase .

- Acyclovir vs. Ganciclovir : Acyclovir’s truncated side chain reduces efficacy against CMV but enhances specificity for HSV . Clinical studies show ganciclovir’s superior EBV-DNA clearance (81.25% vs. 60.93%) and lower adverse events (7.81% vs. 23.44%) compared to acyclovir .

- Valganciclovir: As a prodrug, it overcomes ganciclovir’s poor oral bioavailability, achieving equivalent systemic exposure at 900 mg/day to intravenous ganciclovir .

Critical Research Findings

- Synthetic Challenges : Isoganciclovir formation is a major hurdle in ganciclovir synthesis, necessitating optimized reaction conditions to minimize regioisomerization .

- Impurity Control : Advanced LC-MS methods are critical for detecting impurities like Isoganciclovir and Guanine derivatives at pharmacopeial thresholds .

Biological Activity

Ganciclovir, a synthetic analogue of 2′-deoxyguanosine, is primarily used as an antiviral medication for the treatment of cytomegalovirus (CMV) infections. Ganciclovir Impurity N (also known as Isoganciclovir) is one of the notable impurities associated with ganciclovir. Understanding its biological activity is crucial for evaluating its potential effects on therapeutic efficacy and safety.

This compound has distinct chemical properties compared to its parent compound, ganciclovir. The molecular formula for ganciclovir is with a molecular weight of 255.23 g/mol. In contrast, this compound has a more complex structure that affects its biological interactions.

Ganciclovir and its impurities exert their antiviral effects primarily through the inhibition of viral DNA synthesis. The mechanism involves:

- Phosphorylation : Ganciclovir is phosphorylated by viral kinases, particularly UL97, to form ganciclovir monophosphate, which is further phosphorylated to ganciclovir triphosphate.

- Inhibition of DNA Polymerase : The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication .

This compound may exhibit similar mechanisms but could differ in potency and efficacy due to its structural variations.

In Vitro Studies

Research indicates that this compound possesses antiviral activity against various herpesviruses, including CMV and herpes simplex virus (HSV). The IC50 values (the concentration required to inhibit 50% of viral replication) for ganciclovir against CMV range from 0.08 µM to 14 µM . Comparatively, preliminary studies suggest that this compound may have a lower potency than ganciclovir itself but still contributes to the overall antiviral profile when present in formulations .

Case Studies

- Pediatric Population : In a study involving severely immunocompromised children treated with ganciclovir, the presence of impurities like this compound was monitored for safety and efficacy. Results indicated that while effective against CMV-associated pneumonia, the presence of impurities did not significantly alter the drug's therapeutic outcomes .

- Resistance Studies : Viral resistance can develop during treatment with ganciclovir, often linked to mutations in the UL97 kinase gene. The role of impurities in this resistance mechanism remains under investigation, as they may influence the selection pressure on viral populations .

Safety Profile

The safety profile of ganciclovir has been well documented; however, data specifically regarding this compound is limited. Adverse effects associated with ganciclovir include neutropenia and renal impairment; similar effects may be expected with its impurities but require further investigation to establish their specific contributions .

Data Tables

| Property | Ganciclovir | This compound |

|---|---|---|

| Molecular Formula | C9H13N5O4 | C9H13N5O4 (variant) |

| Molecular Weight | 255.23 g/mol | Varies |

| Antiviral Activity (IC50) | 0.08 - 14 µM | Lower than Ganciclovir |

| Mechanism | DNA polymerase inhibition | Similar mechanism |

| Common Adverse Effects | Neutropenia, renal impairment | Unknown |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.